molecular formula C12H19ClN2 B1326474 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride CAS No. 1135228-86-2

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride

Cat. No. B1326474
M. Wt: 226.74 g/mol
InChI Key: VTLQRBAYLNEYPZ-UHFFFAOYSA-N
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Description

“4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride” is a chemical compound with the empirical formula C12H18N2·HCl . It has a molecular weight of 226.75 .


Molecular Structure Analysis

The SMILES string for this compound is NC(C=C1)=CC=C1CCN2CCCC2.Cl . The InChI is 1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H . These strings provide a textual representation of the compound’s molecular structure.

Scientific Research Applications

Crystal Structure and Synthesis Approaches

  • Synthesis and Crystal Structure : The synthesis of highly substituted pyrrolidinone derivatives, including methods that might align with the chemistry of the requested compound, has been developed. These methods provide insights into efficient synthesis pathways and structural characterization of related compounds. For instance, one study presents an efficient method for the synthesis of a new highly substituted pyrrolidinone derivative, demonstrating the utility of one-pot reactions for generating complex organic compounds (Ahankar et al., 2021).

  • Crystal Structure Investigations : The crystal structure of compounds structurally related to "4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride" has been explored. For example, a study detailing the crystal structure of a secondary amine derivative highlights the significance of X-ray diffraction in characterizing molecular geometry and intermolecular interactions (Adeleke & Omondi, 2022).

Applications in Material Science and Catalysis

  • NLO Applications : Research into new organic binary solids with phenolic coformers for nonlinear optical (NLO) applications has shown that compounds with similar structural features can be synthesized and characterized for potential use in materials science. These studies elucidate how the structural attributes of such compounds influence their suitability for NLO applications (Draguta et al., 2015).

  • Catalytic Activity : The synthesis and characterization of novel complexes, including their reactivity in the ring-opening polymerization of ε-caprolactone, demonstrate the catalytic potential of compounds within this chemical space. Such insights are crucial for the development of new catalysts for polymer synthesis (Njogu et al., 2017).

Theoretical and Computational Chemistry Studies

  • Quantum Chemical Calculations : Theoretical studies, including density functional theory (DFT) and quantum chemical calculations, provide a deeper understanding of the molecular properties of substituted pyrrolidinones. Such studies offer insights into electronic structures, which are essential for predicting reactivity and properties of new compounds (Bouklah et al., 2012).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQRBAYLNEYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647156
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride

CAS RN

1135228-86-2
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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